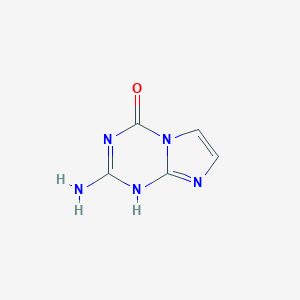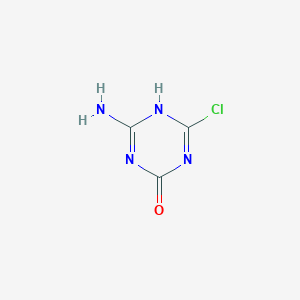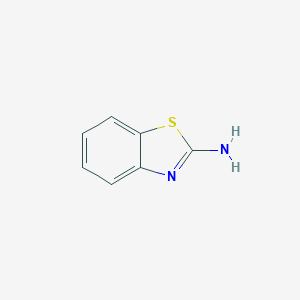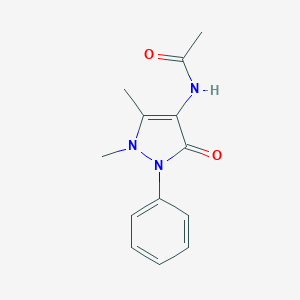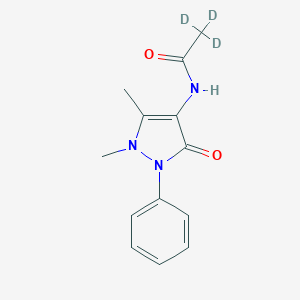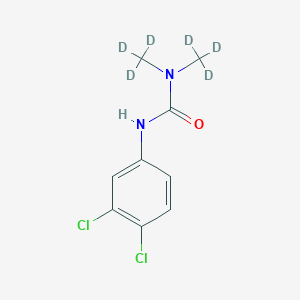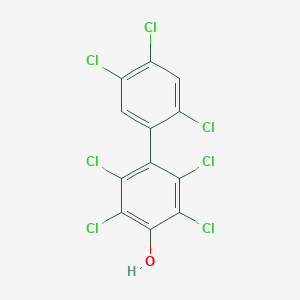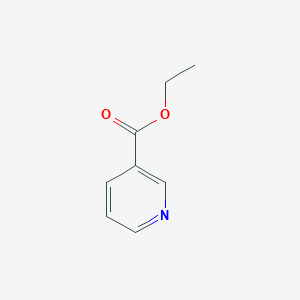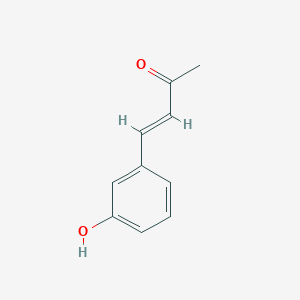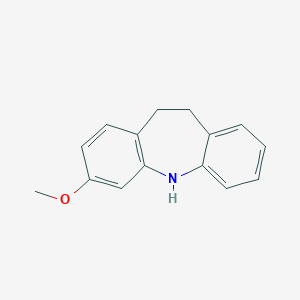![molecular formula C18H22N4O5S2 B030518 (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide CAS No. 406233-34-9](/img/structure/B30518.png)
(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2982772 ist ein oraler niedermolekularer Inhibitor der Rezeptor-interagierenden Proteinkinase 1 (RIPK1). Diese Verbindung wurde auf ihre potenzielle therapeutische Wirksamkeit bei der Behandlung von immunvermittelten Entzündungskrankheiten wie rheumatoider Arthritis, Colitis ulcerosa und Psoriasis untersucht .
Vorbereitungsmethoden
Die Synthese von GSK2982772 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die die Bildung von Schlüsselzwischenprodukten umfassen, gefolgt von Reinigung und Charakterisierung .
Analyse Chemischer Reaktionen
GSK2982772 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: GSK2982772 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Werkzeug zur Untersuchung der Inhibition von RIPK1 und ihrer Auswirkungen auf verschiedene biochemische Pfade verwendet.
Biologie: GSK2982772 wird verwendet, um die Rolle von RIPK1 beim Zelltod und der Entzündung zu untersuchen und Einblicke in die molekularen Mechanismen zu gewinnen, die diesen Prozessen zugrunde liegen.
Medizin: Klinische Studien wurden durchgeführt, um die Wirksamkeit von GSK2982772 bei der Behandlung von Krankheiten wie rheumatoider Arthritis, Colitis ulcerosa und Psoriasis zu bewerten.
Industrie: GSK2982772 wird auf seine potenzielle Verwendung bei der Entwicklung neuer Therapeutika für immunvermittelte Entzündungskrankheiten untersucht
Wirkmechanismus
GSK2982772 entfaltet seine Wirkungen durch die Inhibition der Rezeptor-interagierenden Proteinkinase 1 (RIPK1), einem wichtigen Mediator der Entzündung und des Zelltods. RIPK1 spielt eine entscheidende Rolle bei der Regulation der an der programmierten Zelltod (Nekroptose) und der Produktion von proinflammatorischen Zytokinen beteiligten Pfade. Durch die Inhibition von RIPK1 kann GSK2982772 Entzündungen reduzieren und Zelltod verhindern, wodurch therapeutische Vorteile bei Erkrankungen erzielt werden, die durch übermäßige Entzündungen gekennzeichnet sind .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a tool to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: GSK2982772 is used to investigate the role of RIPK1 in cell death and inflammation, providing insights into the molecular mechanisms underlying these processes.
Medicine: Clinical trials have been conducted to evaluate the efficacy of GSK2982772 in treating diseases such as rheumatoid arthritis, ulcerative colitis, and psoriasis.
Industry: GSK2982772 is being explored for its potential use in developing new therapeutic agents for immune-mediated inflammatory diseases
Wirkmechanismus
GSK2982772 exerts its effects by inhibiting receptor-interacting protein kinase 1 (RIPK1), a key mediator of inflammation and cell death. RIPK1 plays a crucial role in regulating the pathways involved in programmed cell death (necroptosis) and the production of proinflammatory cytokines. By inhibiting RIPK1, GSK2982772 can reduce inflammation and prevent cell death, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .
Vergleich Mit ähnlichen Verbindungen
GSK2982772 ist in seiner spezifischen Inhibition von RIPK1 einzigartig. Zu ähnlichen Verbindungen gehören andere RIPK1-Inhibitoren, wie zum Beispiel:
Necrostatin-1: Ein weiterer RIPK1-Inhibitor, der auf seine potenziellen therapeutischen Anwendungen untersucht wurde.
GSK3145095: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf RIPK1.
DNL104: Ein RIPK1-Inhibitor, der auf seine potenzielle Verwendung bei der Behandlung von neuroinflammatorischen Erkrankungen untersucht wird. Im Vergleich zu diesen Verbindungen hat GSK2982772 vielversprechende Ergebnisse in klinischen Studien gezeigt und verfügt über ein gut charakterisiertes Sicherheitsprofil
Eigenschaften
IUPAC Name |
(3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXMAOXQKJWCR-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
